N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide
説明
This compound features a pyridine core substituted with a cyano group (C≡N) at position 5, a methyl group at position 2, and a 4-methoxyphenyl moiety at position 2. The sulfanyl (-S-) linkage at position 6 connects to a carbamoylmethyl group, which is further substituted with a 4-ethylphenyl carbamoyl moiety. This structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to aromatic and hydrogen-bonding motifs .
特性
分子式 |
C31H27ClN4O3S |
|---|---|
分子量 |
571.1 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C31H27ClN4O3S/c1-4-20-5-11-23(12-6-20)35-27(37)18-40-31-26(17-33)29(21-7-15-25(39-3)16-8-21)28(19(2)34-31)30(38)36-24-13-9-22(32)10-14-24/h5-16H,4,18H2,1-3H3,(H,35,37)(H,36,38) |
InChIキー |
ASTCLWVSROYXNJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
準備方法
合成経路および反応条件
N-(4-クロロフェニル)-5-シアノ-6-({[(4-エチルフェニル)カルバモイル]メチル}スルファニル)-4-(4-メトキシフェニル)-2-メチルピリジン-3-カルボキサミドの合成は、通常、多段階の有機反応を伴います。
工業生産方法
このような複雑な化合物の工業生産方法は、収率と純度を最大限に高めるために反応条件を最適化することが多く含まれます。これには、触媒の使用、温度制御、反応を促進する特定の溶媒の使用が含まれる場合があります。
化学反応の分析
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物分子との相互作用と生化学的ツールの可能性の研究。
医学: 潜在的な治療効果と作用機序の調査。
産業: 新素材や化学プロセス開発における潜在的な用途。
科学的研究の応用
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its functional groups allow chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
In biological research, the compound's interactions with various biomolecules are of interest. Studies have suggested its potential as a biochemical tool, particularly in understanding enzyme mechanisms and protein interactions.
Medicine
The therapeutic potential of N-(4-Chlorophenyl)-5-cyano derivatives is being investigated, particularly regarding their pharmacological effects. Research indicates possible applications in treating conditions such as:
- Alzheimer's Disease: Inhibition of acetylcholinesterase (AChE), a target for Alzheimer's treatment.
- Antibacterial Activity: Exhibiting effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Properties: Potential to reduce inflammation, which is crucial in various chronic diseases.
Research indicates that this compound may exhibit significant biological activities:
Antibacterial Activity
Studies have shown that derivatives similar to N-(4-Chlorophenyl)-5-cyano compounds possess notable antibacterial properties. For example, compounds with the chlorophenyl moiety demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of enzymes such as AChE and urease. This inhibition is crucial for developing treatments for neurological disorders and managing urinary tract infections.
Anti-inflammatory and Anticancer Properties
Research highlights the effectiveness of similar pyridine derivatives in inhibiting tumor cell proliferation and reducing inflammation, suggesting broader therapeutic applications.
Case Study 1: Antibacterial Screening
A study evaluated synthesized pyridine derivatives for antibacterial activity against various strains. The results indicated that compounds structurally similar to N-(4-Chlorophenyl)-5-cyano derivatives exhibited significant antibacterial effects, suggesting a common mechanism based on structural features.
Case Study 2: Enzyme Inhibition Assay
A comparative study assessed the enzyme inhibition potential of various pyridine derivatives. Results showed that compounds containing the sulfanyl group had the highest inhibition rates against AChE, reinforcing the therapeutic potential of N-(4-Chlorophenyl)-5-cyano derivatives in neurological disorders.
作用機序
類似の化合物との比較
類似の化合物
類似の化合物には、さまざまな置換基を持つ他のピリジン誘導体が含まれる場合があります。例としては、次のものがあります。
- N-(4-クロロフェニル)-5-シアノ-6-(メチルスルファニル)-4-(4-メトキシフェニル)-2-メチルピリジン-3-カルボキサミド
- N-(4-クロロフェニル)-5-シアノ-6-(エチルスルファニル)-4-(4-メトキシフェニル)-2-メチルピリジン-3-カルボキサミド
ユニークさ
N-(4-クロロフェニル)-5-シアノ-6-({[(4-エチルフェニル)カルバモイル]メチル}スルファニル)-4-(4-メトキシフェニル)-2-メチルピリジン-3-カルボキサミドのユニークさは、官能基の特定の組み合わせにあります。この組み合わせにより、他の類似の化合物と比較して、独特の化学的および生物学的特性が付与される可能性があります。
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfanyl Group
Compound A: N-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide (CAS 375835-02-2)
- Key Difference : The sulfanyl group is linked to a 2-(4-chlorophenyl)-2-oxoethyl moiety instead of a carbamoylmethyl-4-ethylphenyl group.
- Implications :
Compound B: N-(4-Chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide
- Key Difference : The pyridine ring is partially saturated (1,4-dihydropyridine), and the sulfanyl group is attached to a 3-methylphenyl-substituted oxoethyl moiety.
- Implications: Saturation of the pyridine ring may reduce aromatic stacking interactions but improve conformational flexibility.
Heterocyclic Core Modifications
Compound C : N-(4-Chloro/methoxyphenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Key Difference : A tetrahydropyrimidine core replaces pyridine, with a thioxo (C=S) group at position 2.
- The formyl group at position 3 introduces reactivity for further derivatization .
Compound D : Furo[2,3-b]pyridine derivatives (e.g., 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide)
- Key Difference : A fused furan ring replaces the pyridine core.
- Implications :
Pharmacological and Physicochemical Properties
Structural Insights from NMR Data
- highlights that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts in related compounds. For the target compound, the 4-methoxyphenyl and 4-ethylphenyl groups likely perturb these regions, affecting hydrogen bonding and electronic environments .
生物活性
N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 571.1 g/mol. Its structure includes several functional groups that contribute to its biological activity:
- Chlorophenyl group : Often associated with antibacterial and antifungal properties.
- Cyano group : Known for its role in enhancing bioactivity.
- Sulfanyl group : Linked to enzyme inhibition and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C31H27ClN4O3S |
| Molecular Weight | 571.1 g/mol |
| InChI | InChI=1S/C31H27ClN4O3S |
| InChIKey | IEKLYNPVBLLWIN-UHFFFAOYSA-N |
Antibacterial Activity
Studies have indicated that compounds similar to N-(4-Chlorophenyl)-5-cyano derivatives exhibit significant antibacterial activity. For instance, compounds with the chlorophenyl moiety demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating conditions like Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections .
Anti-inflammatory and Anticancer Properties
Research indicates that derivatives of this compound may possess anti-inflammatory and anticancer properties. For example, studies have highlighted the effectiveness of similar pyridine derivatives in inhibiting tumor cell proliferation and reducing inflammation .
The biological activity of N-(4-Chlorophenyl)-5-cyano compounds can be attributed to their ability to interact with various biological targets:
- Binding to proteins : The compound's structure allows it to bind effectively with proteins such as bovine serum albumin (BSA), which can enhance its pharmacological effectiveness .
- Docking studies : Computational docking studies reveal how these compounds interact with amino acids in target enzymes, providing insights into their inhibitory mechanisms .
Case Study 1: Antibacterial Screening
In a study conducted on synthesized derivatives of pyridine compounds, several showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compounds were noted for their structural similarities to N-(4-Chlorophenyl)-5-cyano derivatives, suggesting a common mechanism of action based on structural features .
Case Study 2: Enzyme Inhibition Assay
A comparative study evaluated the enzyme inhibition potential of various pyridine derivatives. The results indicated that compounds containing the sulfanyl group exhibited the highest inhibition rates against AChE, reinforcing the therapeutic potential of N-(4-Chlorophenyl)-5-cyano derivatives in neurological disorders .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential functionalization of a pyridine core. A common approach includes:
- Step 1 : Formation of the pyridine scaffold via cyclization of precursor reagents (e.g., cyanopyridine derivatives).
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution, often using a carbamoylmethylthio intermediate.
- Step 3 : Substituent attachment (e.g., 4-chlorophenyl, 4-methoxyphenyl) through coupling reactions like Suzuki-Miyaura or Ullmann-type cross-coupling . Key variables : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-couplings). Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Q. What preliminary biological assays are recommended to assess its bioactivity?
Initial screening includes:
- Enzyme inhibition : Kinase or protease assays (IC determination) with recombinant proteins.
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate safety margins .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological steps:
- Solubility enhancement : Use co-solvents (DMSO/PEG) or nanoformulation.
- Metabolite profiling : LC-MS/MS to identify degradation products.
- Dose-response refinement : Adjust dosing intervals based on half-life data from pharmacokinetic studies .
Q. What strategies optimize synthetic yield while minimizing byproducts?
Apply Design of Experiments (DoE) principles:
- Variables : Temperature, catalyst loading, solvent ratio.
- Response surface modeling : Identifies optimal conditions (e.g., 80°C, 5 mol% Pd(OAc), DMF:HO 4:1).
- Byproduct analysis : TLC or HPLC tracks side reactions (e.g., hydrolysis of the cyano group) .
Q. How do crystallographic data resolve structural ambiguities in polymorphic forms?
- Twinned crystal analysis : Use SHELXL to refine overlapping diffraction patterns.
- Hydrogen-bond networks : Compare intermolecular interactions (e.g., C–H⋯π vs. N–H⋯O) across polymorphs.
- Thermal stability : DSC correlates crystal packing with melting points .
Q. What computational methods predict SAR for derivatives with modified substituents?
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets).
- QSAR modeling : Hammett constants (σ) or logP values correlate substituent electronic effects with bioactivity.
- Example SAR table :
| Substituent (R) | logP | IC (nM) | Notes |
|---|---|---|---|
| 4-OCH | 3.2 | 120 ± 15 | Enhanced solubility |
| 4-Cl | 4.1 | 85 ± 10 | Higher potency, lower solubility |
| 4-NH | 2.8 | 200 ± 20 | Reduced activity due to H-bond competition |
Methodological Notes
- Data contradiction analysis : Cross-validate spectroscopic and crystallographic data to confirm regiochemistry. For example, conflicting NMR signals may arise from dynamic rotational isomerism, resolved via variable-temperature NMR .
- Advanced characterization : Use synchrotron XRD for high-resolution crystallography of low-quality crystals .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
